molecular formula C7H7NO3 B1295515 phenyl N-hydroxycarbamate CAS No. 38064-07-2

phenyl N-hydroxycarbamate

Cat. No. B1295515
CAS RN: 38064-07-2
M. Wt: 153.14 g/mol
InChI Key: JADMRVSHKZTLPH-UHFFFAOYSA-N
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Description

Phenyl N-hydroxycarbamate (PNHC) is an organic compound containing a phenyl group and a hydroxycarbamate group. It is a versatile organic compound with many uses in the laboratory, including as a reagent in organic synthesis and as a biological tool. PNHC is a useful molecule for a variety of scientific research applications, including those involving the study of biochemical and physiological effects.

Scientific Research Applications

Kinetics and Mechanism of Degradation

  • Study 1: Phenyl N-hydroxycarbamates undergo degradation reactions in specific conditions, indicating their potential in chemical synthesis and reaction studies. The degradation follows an E1cB mechanism, resulting in products like phenol/phenolate, HO-N=C=O, carbonate, nitrogen, and ammonia (Beier, Mindl, Štěrba, & Hanusek, 2004).

Applications in Organic Synthesis

  • Study 2: tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derived from phenyl N-hydroxycarbamates, serve as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines. This highlights their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Detection and Analysis in Environmental Samples

  • Study 3: The development of a nano carbon black-based sensor for detecting phenyl carbamates in grain samples demonstrates the relevance of phenyl N-hydroxycarbamate in environmental analysis. This approach is crucial for monitoring pesticide residues in food (Della Pelle et al., 2018).

Potential Antileukemic Activity

  • Study 4: Derivatives of this compound, specifically 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate), have shown significant antileukemic activity against P388 lymphocytic leukemiain mice. This suggests their potential application in developing new antileukemic drugs (Anderson & Halat, 1979).

Oxidation Studies

  • Study 5: The oxidation of alkyl or benzyl N-hydroxycarbamate results in O-alkoxycarbonyl or O-benzoxycarbonyl N-hydroxycarbamates and trisubstituted hydroxylamines. This research provides valuable insights into the chemical behavior and potential applications of these compounds in various chemical reactions (Boyland & Nery, 1966).

Bioconversion by Fungi

  • Study 6: N-Phenyl carbamates undergo regiospecific para-hydroxylation when exposed to the fungus Beauveria sulfurescens. This bioconversion process has implications for both understanding enzyme-substrate interactions and potential biotechnological applications (Vigne, Archelas, & Furstoss, 1991).

Detection in Water Samples

  • Study 7: A study on phenyl-N-methylcarbamates (PNMCs) outlines a method for their detection in water using solid-phase extraction and reversed-phase liquid chromatography. This is significant for environmental monitoring and analysis of water pollution (Latrous El Atrache & Sabbah, 2003).

Synthesis and Properties

  • Study 8: The synthesis of N-methyl- and N,N-dimethylcarbamates of hydroxybenzaldehyde acetals and mercaptals, and their physical, anticholinesterase, and insecticidal properties were reported. This study contributes to our understanding of the synthesis and potential applications of phenyl N-hydroxycarbamates in various fields (Nikles, 1969).

Safety and Hazards

Phenyl N-hydroxycarbamate is classified under the GHS07 hazard class . It has hazard codes H302, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

Biochemical Analysis

Biochemical Properties

Phenyl N-hydroxycarbamate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as mixed-function oxidases, which are involved in the metabolism of various substrates. The compound’s interaction with these enzymes can lead to the inhibition of their activity, affecting the overall metabolic processes within the cell .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce oxidative stress in cells, leading to changes in gene expression and alterations in cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site of the enzyme, preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity and subsequent changes in cellular processes. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can also result in changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while at higher doses, it can induce toxic or adverse effects . Studies have shown that high doses of this compound can lead to oxidative stress, cellular damage, and changes in metabolic pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as mixed-function oxidases, which play a role in the metabolism of the compound . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic processes within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within the cell . These interactions can influence the compound’s effectiveness and its impact on cellular processes.

Subcellular Localization

This compound can localize to specific subcellular compartments, affecting its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

phenyl N-hydroxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(8-10)11-6-4-2-1-3-5-6/h1-5,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADMRVSHKZTLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191473
Record name Carbamic acid, hydroxy-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38064-07-2
Record name Carbamic acid, hydroxy-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038064072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, hydroxy-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phenyl chloroformate (10 g, 63.8 mmol) in ether (10 mL) was added dropwise to a stirred mixture of finely ground hydroxylamine hydrochloride (63.8 mmol, 4.43 g) and potassium carbonate (58.4 mmol, 8.07 g) in ether (10 mL) containing water (1 mL) at 0° C. The mixture was stirred at room temperature for three days, filtered, and the solvent evaporated to give the Phenyl-N-hydroxycarbamate as crystals, m.p. 99.5°-100.7° C. (9.20 g, 94%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
8.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of NaHCO3 (60.5 g) in water (200 mL) in a 2 L beaker was added portion-wise over 15 min 27.5 g of hydroxylamine hydrochloride. Once the bubbling subsided, dichloromethane (200 mL) was added to the reaction mixture and cooled to 5° C. Phenyl chloroformate (50 g) was then added at a steady rate to the reaction mixture. The reaction mixture was allowed to warm to room temperature and stirred for 1 h. Ethyl acetate (100 mL) was employed to bring the reaction mixture to a transparent solution. The organic layer was separated, washed with brine (200 mL) and dried over MgSO4. The organic solvent was removed under reduced pressure to give the title compound (38.20 g) as a white solid melting at 104-107° C.
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To an aqueous solution comprising 48 g of a 50% hydroxylamine aqueous solution and 50 ml of deionized water were successively added 30 g of triethylamine and 400 ml of ethyl acetate under cooling, and then, 94 g of phenyl chloroformate was added dropwise to the mixture at 0° C. or lower over 1.5 hours. Thereafter, the mixture was stirred at room temperature for 1.5 hours. After the reaction, an organic layer was collected by separation and washed with a saturated saline solution. After drying over anhydrous sodium sulfate, the solvent was removed. Cyclohexane was added to the residue to crystallize the reaction product, and the crystal was washed with chloroform and dried to obtain white colored N-phenoxycarbonyl hydroxylamine which is an intermediate. Yield: 31 g, Melting point: 108° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
94 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Do N-substituted phenyl N-hydroxycarbamates exhibit different degradation pathways compared to their unsubstituted counterparts?

A1: Yes, introducing substituents on the nitrogen atom of phenyl N-hydroxycarbamates significantly influences their degradation pathways. For instance, N-methyl derivatives at pH 7-9 predominantly decompose via a concerted mechanism, yielding the corresponding phenol/phenolate, carbonate, and methylamine. [] This differs from the E1cB mechanism observed for unsubstituted phenyl N-hydroxycarbamates in the same pH range. Interestingly, 4-nitrophenyl N-hydroxy-N-methylcarbamate deviates from this pattern, favoring a Smiles rearrangement that leads to the formation of sodium N-methyl-(4-nitrophenoxy)carbamate. [] At higher pH values (above 9), the degradation of N-hydroxy-N-methylcarbamates becomes more complex, involving a two-step reaction sequence. [] N-Hydroxy-N-phenylcarbamates, on the other hand, degrade to phenol, carbonate, aniline, and azoxybenzene under similar conditions. []

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